molecular formula C6H10N2O3 B13795589 1-Hydroxy-6,6-dimethyl-4-oxo-5,6-dihydro-4lambda~5~-pyrazin-2(1H)-one CAS No. 89587-40-6

1-Hydroxy-6,6-dimethyl-4-oxo-5,6-dihydro-4lambda~5~-pyrazin-2(1H)-one

Cat. No.: B13795589
CAS No.: 89587-40-6
M. Wt: 158.16 g/mol
InChI Key: TVGZHBHTLVGUAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves several methods. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and suitable reagents can be employed . Additionally, microwave-assisted synthesis has been used to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit kinase activity, which is crucial for its anti-inflammatory and antiviral properties .

Properties

CAS No.

89587-40-6

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4-hydroxy-3,3-dimethyl-1-oxido-2H-pyrazin-1-ium-5-one

InChI

InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h3,11H,4H2,1-2H3

InChI Key

TVGZHBHTLVGUAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C[N+](=CC(=O)N1O)[O-])C

Origin of Product

United States

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